molecular formula C6H12O6 B12398190 L-Allose-13C

L-Allose-13C

Cat. No.: B12398190
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-OPXDKXBUSA-N
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Description

Overview of Rare Sugar Research and the Role of L-Allose Derivatives

Rare sugars are monosaccharides and their derivatives that are not commonly found in nature. beilstein-journals.org Unlike abundant sugars such as D-glucose and D-fructose, the physiological functions of most rare sugars have remained largely unexplored due to their scarcity and the high cost of synthesis. foodb.catandfonline.com However, recent advancements in biotechnology and enzymatic production methods are making these compounds more accessible for research. beilstein-journals.orgglycoforum.gr.jp

L-Allose is a rare aldohexose sugar, an epimer of glucose at the C3 position. scbt.com It exists in both D- and L-forms, which are enantiomers. glycoforum.gr.jp While D-Allose has been the subject of more extensive research, investigating its potential anti-inflammatory, antioxidant, and immunosuppressive properties, the study of L-Allose and its derivatives is also gaining traction. beilstein-journals.orgfortunejournals.com

The production of L-Allose often involves enzymatic conversion from other sugars. For instance, L-ribose isomerase can catalyze the conversion of L-psicose to L-allose. tandfonline.comtandfonline.com The synthesis of L-Allose derivatives is also an active area of research, with studies exploring the creation of compounds like N-substituted 1,2,4-triazoles derived from L-Allose for potential antibacterial applications. impactfactor.org

Scope and Objectives of L-Allose-13C Research Methodologies and Applications

The primary objective of using L-Allose-¹³C in research is to leverage the power of isotopic labeling to study the metabolism and biological roles of this rare sugar with high precision. By incorporating the stable isotope ¹³C into the L-Allose molecule, scientists can trace its fate within a biological system.

Research Methodologies:

The principal methodologies for studying L-Allose-¹³C involve its introduction into a system of interest (e.g., cell cultures, animal models) followed by analysis using advanced analytical techniques.

¹³C-Metabolic Flux Analysis (¹³C-MFA): This technique is central to understanding how L-Allose is metabolized. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can map out the metabolic pathways that L-Allose enters and quantify the flux through these pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for structural elucidation. In the context of L-Allose-¹³C, it can be used to confirm the position of the ¹³C label within the molecule and to study its interactions with other molecules, such as enzymes. tandfonline.comresearchgate.net

Mass Spectrometry (MS): MS is used to detect and quantify L-Allose-¹³C and its labeled metabolites. High-resolution MS can accurately differentiate between the isotopically labeled compounds and their unlabeled counterparts. cernobioscience.comnih.gov

Potential Applications:

The use of L-Allose-¹³C opens up several avenues for advanced research:

Elucidating Metabolic Fates: A key application is to determine whether and how L-Allose is metabolized by different organisms. This includes identifying the enzymes and pathways involved in its potential breakdown or conversion to other molecules.

Investigating Biological Activities: By tracing the uptake and distribution of L-Allose-¹³C in cells and tissues, researchers can gain insights into the mechanisms behind its observed biological effects.

Drug Development and Discovery: L-Allose derivatives are being explored for their therapeutic potential. impactfactor.org L-Allose-¹³C can be used in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these novel compounds. cernobioscience.com

Data on L-Allose and Related Compounds

PropertyValueSource
L-Allose
CAS Number39392-62-6 scbt.com
Molecular FormulaC₆H₁₂O₆ scbt.com
Molecular Weight180.16 g/mol scbt.com
Purity≥99% scbt.com
ApplicationRare C3 epimer of glucose useful for studying sugars. scbt.com
D-Allose
Biological RoleHas been reported to have potential as an inhibitor of ischemia/reperfusion injury. tandfonline.com
L-Psicose
Role in L-Allose ProductionSubstrate for enzymatic conversion to L-Allose. tandfonline.com
L-ribose isomerase
FunctionEnzyme that catalyzes the reversible reaction between L-allose and L-psicose. tandfonline.comtandfonline.com

Research Findings on L-Allose Production

ParameterFindingSource
Enzymatic Conversion L-ribose isomerase immobilized on DIAION HPA25L beads was used to produce L-allose from L-psicose. tandfonline.com
Reaction Conditions The conversion reaction was performed at 40°C. tandfonline.com
Equilibrium Ratio The equilibrium ratio between L-allose and L-psicose was approximately 33:67. tandfonline.com
Final Yield A final yield of 23.0 g of L-allose crystals was obtained from L-psicose. tandfonline.comtandfonline.com
Product Confirmation The identity of the L-allose product was confirmed by HPLC, optical rotation, melting point, and ¹³C NMR spectroscopy. tandfonline.comtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-OPXDKXBUSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for L Allose 13c

Stereoselective Carbon-13 Labeling Strategies

Achieving stereoselectivity is paramount in the synthesis of any specific sugar isomer, and this challenge is compounded when site-specific isotopic labeling is required. L-Allose is an aldohexose, a C-3 epimer of L-glucose. The spatial arrangement of its hydroxyl groups dictates its chemical identity and biological function. Therefore, synthetic strategies must precisely control the stereochemistry at each chiral center while incorporating the ¹³C isotope at the desired position.

Chemo-enzymatic synthesis leverages the high specificity of enzymes for certain reaction steps, combined with the versatility of chemical reactions for others, to construct complex molecules like labeled sugars. unl.ptrsc.org This approach can offer high yields and stereoselectivity under mild reaction conditions, often reducing the need for extensive protection-deprotection strategies common in total chemical synthesis. unl.ptrsc.org

Enzymes such as isomerases and oxidases are pivotal in these synthetic pathways. For instance, L-rhamnose isomerase is known to produce D-allose, and similar enzymatic processes could potentially be adapted for L-allose synthesis from a suitable L-sugar precursor. researchgate.net A novel chemo-enzymatic approach developed for D-allose involves the regioselective oxidation of a minimally protected glucose derivative at the C-3 position by an engineered glycoside-3-oxidase, followed by stereoselective chemical reduction to yield the allose configuration. unl.ptrsc.org To produce L-Allose-¹³C via such a pathway, a ¹³C-labeled L-glucose derivative would be required as the starting material. The ¹³C label could be incorporated into the precursor through various means before the enzymatic and chemical modification steps.

Another powerful chemo-enzymatic method involves aldolase-catalyzed reactions. By controlling the reversible aldolase (B8822740) reaction, it is possible to label sialic acid analogues at the C-3 position. acs.org A similar strategy could be envisioned for L-Allose, where a ¹³C-labeled donor molecule is enzymatically coupled to an acceptor to form the six-carbon backbone of L-allose with the isotope at a specific site. The combination of chemical synthesis to create the labeled precursor and enzymatic catalysis for the key stereoselective bond formation represents a highly efficient route for ¹³C incorporation. d-nb.info

Table 1: Key Enzymes in Chemo-Enzymatic Sugar Synthesis

Enzyme ClassExample EnzymeFunction in SynthesisPotential for ¹³C-Labeling
Isomerases L-rhamnose isomeraseInterconversion of aldoses and ketoses (e.g., L-rhamnose to L-rhamnulose)Use of a ¹³C-labeled substrate allows for the production of a labeled isomer.
Oxidases Glycoside-3-oxidaseRegioselective oxidation of a sugar at a specific carbon (e.g., C-3), creating a keto-derivative. unl.ptrsc.orgOxidation of a ¹³C-labeled precursor, followed by reduction, can yield a labeled epimer. unl.pt
Aldolases Sialic acid aldolaseCatalyzes aldol (B89426) addition to form larger sugar backbones. acs.orgCondensation of a ¹³C-labeled substrate (e.g., pyruvate) with an acceptor sugar. acs.org
Kinases GenericPhosphorylation of sugars.Can be used in one-pot enzymatic systems to activate labeled precursors for subsequent reactions. mdpi.com

Chemo-Enzymatic Synthesis Approaches for 13C Incorporation

Precursor Design and Derivatization for Labeled L-Allose Synthesis

The success of any synthesis of L-Allose-¹³C hinges on the strategic selection and modification of precursor molecules. The choice of precursor determines the initial stereochemistry and provides a scaffold upon which the final molecule is built.

For chemical synthesis, readily available sugars like D-glucose, D-galactose, or D-ribose are common starting points. researchgate.net To synthesize an L-sugar from a D-sugar, specific stereochemical inversions are required. For example, a Mitsunobu reaction can be used to invert the configuration at a specific chiral center. Derivatization with protecting groups is essential to ensure that reactions occur only at the desired positions. Common protecting groups in carbohydrate chemistry include:

Acetals and Ketals (e.g., Isopropylidene, Benzylidene): Used to protect vicinal diols. For instance, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common intermediate derived from D-glucose, which frees the C-3 hydroxyl for chemical modification.

Benzyl (B1604629) (Bn) ethers: Used to protect hydroxyl groups and are stable to a wide range of conditions but can be removed by hydrogenation. unl.pt

Acetyl (Ac) esters: Used to protect hydroxyls and are typically removed by base-catalyzed hydrolysis.

In chemo-enzymatic synthesis, the precursor must be a substrate for the key enzyme. For example, in the synthesis of D-allose using a glycoside-3-oxidase, a 1-O-benzyl-D-glucoside was used as the precursor. rsc.org The benzyl group at C-1 directed the enzyme to oxidize at C-3, a crucial step for the subsequent stereoselective reduction to form allose. rsc.org For L-Allose-¹³C, a correspondingly labeled and derivatized L-sugar precursor would be necessary.

Purification and Isotopic Purity Assessment Techniques for L-Allose-¹³C

Following synthesis, the target compound L-Allose-¹³C must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and isomeric byproducts. The final product's chemical and isotopic purity must then be rigorously assessed.

Purification: High-performance liquid chromatography (HPLC) is a primary tool for the purification of sugars. For separating closely related isomers like epimers, specialized chromatography columns and conditions are employed. Ion-exchange chromatography is particularly effective for separating aldoses. For example, chromatography on a Dowex 50W X8 resin in its calcium form (Ca²⁺) is a well-established method for separating glucose, mannose, and their epimers. nih.gov

Isotopic Purity Assessment: The confirmation of successful ¹³C incorporation and the determination of isotopic enrichment are critical. Two main analytical techniques are used for this purpose:

Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions. The incorporation of a ¹³C atom increases the mass of the L-allose molecule by approximately one atomic mass unit compared to the unlabeled compound. High-resolution mass spectrometry can confirm the elemental composition and the presence of the label. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used after derivatizing the sugar to make it volatile. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise location of the isotopic label within the molecule. ¹³C-NMR spectroscopy directly detects the ¹³C nucleus. A spectrum of a specifically labeled compound will show a significantly enhanced signal for the carbon atom at the position of enrichment. impactfactor.org Furthermore, the ¹³C label introduces characteristic one-bond and multi-bond carbon-proton (¹³C-¹H) and carbon-carbon (¹³C-¹²C) coupling constants in both ¹H-NMR and ¹³C-NMR spectra, which unambiguously confirms the site of labeling. researchgate.net

Table 2: Techniques for Purification and Analysis of L-Allose-¹³C

TechniquePurposeDetails
Ion-Exchange Chromatography PurificationSeparation of sugar epimers based on their differential complexation with metal ions (e.g., Ca²⁺) on a resin like Dowex 50W. nih.gov
High-Performance Liquid Chromatography (HPLC) Purification & AnalysisSeparation based on polarity or other interactions with a stationary phase. Can be used for both purification and quantification.
Mass Spectrometry (MS) Isotopic EnrichmentConfirms the mass increase due to ¹³C incorporation and helps determine the level of enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Site of Labeling & Purity¹³C-NMR directly detects the labeled carbon. ¹H-NMR shows characteristic coupling constants to the ¹³C nucleus, confirming the label's position. researchgate.netimpactfactor.org

Advanced Spectroscopic and Analytical Characterization of L Allose 13c

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ¹³C-labeled compounds like L-Allose-¹³C. The greater dispersion of ¹³C chemical shifts compared to proton (¹H) NMR provides a significant advantage in resolving complex carbohydrate structures. unimo.it

One-Dimensional (1D) ¹³C NMR Spectral Analysis for Anomeric Configuration and Residue Identification

The 1D ¹³C NMR spectrum of L-Allose-¹³C provides crucial information for identifying its anomeric configuration (α or β) and for the initial assignment of carbon resonances. In solution, monosaccharides like L-Allose exist as an equilibrium mixture of different forms, primarily the α- and β-pyranose anomers. unimo.itacs.org The chemical shifts of the anomeric carbon (C-1) are particularly sensitive to its stereochemistry. For aldopyranoses, the α-anomer typically has the C-1 hydroxyl group in an axial orientation, while the β-anomer has it in an equatorial position. unimo.it This difference in orientation leads to distinct ¹³C chemical shifts, allowing for the determination of the anomeric ratio in solution. unimo.itmdpi.com

A representative, though not specific to L-Allose-¹³C, table of ¹³C chemical shifts for a monosaccharide is presented below to illustrate the typical data obtained from 1D ¹³C NMR.

Carbon Atomα-Anomer Chemical Shift (ppm)β-Anomer Chemical Shift (ppm)
C-1~90-95~95-100
C-2~70-75~70-75
C-3~70-75~70-75
C-4~65-70~65-70
C-5~70-75~70-75
C-6~60-65~60-65
Note: This is a generalized table. Actual chemical shifts for L-Allose-¹³C would need to be determined experimentally.

Two-Dimensional (2D) ¹³C-Enriched NMR Techniques (e.g., HSQC, HMBC, INADEQUATE)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all carbon and proton signals in L-Allose-¹³C. The enrichment with ¹³C significantly enhances the sensitivity and feasibility of these experiments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. mdpi.comresearchgate.net This allows for the straightforward assignment of proton signals once the carbon signals are identified, or vice versa. nih.gov For L-Allose-¹³C, this would provide a clear map of each C-H pair in the molecule.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): The INADEQUATE experiment is a powerful technique that directly reveals ¹³C-¹³C connectivities. ljmu.ac.ukresearchgate.net For a uniformly ¹³C-labeled molecule like L-Allose-¹³C, this experiment would allow for the tracing of the entire carbon backbone, providing definitive structural confirmation. nih.gov While challenging due to sensitivity, its application to enriched samples is highly informative. ljmu.ac.uk

These 2D NMR methods, when used in combination, provide a comprehensive and detailed picture of the molecular structure of L-Allose-¹³C.

Relaxation Studies and Dynamics of L-Allose-¹³C

NMR relaxation studies provide insights into the molecular motion and dynamics of L-Allose-¹³C in solution. nih.govdiva-portal.org The primary relaxation parameters are the spin-lattice relaxation time (T₁) and the spin-spin relaxation time (T₂). nih.govrsc.org

T₂ Relaxation: T₂ values are sensitive to slower motions and chemical exchange processes. rsc.org In larger molecules or in viscous solutions, T₂ values can be significantly shorter than T₁ values. nih.gov For L-Allose-¹³C, studying the temperature dependence of T₂ can provide information about conformational exchange rates. researchgate.net

By measuring these relaxation parameters at different magnetic field strengths and temperatures, it is possible to model the internal dynamics of the L-Allose-¹³C molecule, including the flexibility of the pyranose ring and the rotation of side groups. diva-portal.orgacs.org

ParameterInformation ProvidedTypical Values for Monosaccharides
T₁Overall molecular tumbling, fast internal motionsSeconds
T₂Slower motions, chemical exchangeMilliseconds to seconds
NOEInternuclear distances, molecular geometryUnitless (enhancement factor)

Quantitative ¹³C NMR for Isotopic Enrichment Determination

Quantitative ¹³C NMR (qNMR) is a precise method for determining the level of isotopic enrichment at each carbon position in L-Allose-¹³C. capes.gov.brresearchgate.net To obtain accurate quantitative data, experimental parameters must be carefully controlled to ensure that the signal intensity is directly proportional to the number of nuclei. This includes using a long relaxation delay between pulses to allow for full spin-lattice relaxation of all carbon nuclei. unimo.it

The isotopic purity of ¹³C in a labeled sugar can be determined to be in the range of 80-100% using quantitative ¹³C NMR. slu.se The precision of qNMR allows for the determination of site-specific ¹³C/¹²C ratios with a repeatability standard deviation of less than or equal to 0.8 per thousand. capes.gov.br This level of accuracy is crucial for metabolic flux analysis where small changes in isotopic enrichment are significant. researchgate.net

Mass Spectrometry (MS) in Metabolic Tracing and Isotope Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In the context of L-Allose-¹³C, MS is pivotal for tracking its metabolic fate and for precise isotope analysis. nih.govbiorxiv.org

Isotope Ratio Mass Spectrometry (IRMS) Applications

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes with very high precision. researchgate.netwvu.edu When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for compound-specific isotope analysis. sci-hub.seisodetect.de

In a typical GC-C-IRMS setup, the eluting compounds are combusted to CO₂, and the resulting gas is introduced into the IRMS. The instrument then measures the ratio of ¹³CO₂ to ¹²CO₂, from which the ¹³C enrichment of the original compound, L-Allose-¹³C, can be calculated. researchgate.net This technique can detect very small changes in isotopic composition, with a measurement error for ¹³C often less than 0.5 per mille (‰). isodetect.de

IRMS is instrumental in metabolic studies where L-Allose-¹³C is used as a tracer. creative-proteomics.comdiva-portal.org By analyzing the ¹³C content of various metabolites extracted from cells or tissues that have been exposed to L-Allose-¹³C, it is possible to trace the pathways through which the labeled sugar is processed. researchgate.netnsf.gov This provides a quantitative map of metabolic fluxes, offering insights into cellular metabolism under different physiological or pathological conditions. elifesciences.org

TechniquePrincipleApplication for L-Allose-¹³C
GC-C-IRMSSeparation by GC, combustion to CO₂, and measurement of ¹³CO₂/¹²CO₂ ratio.Precise determination of ¹³C enrichment in L-Allose-¹³C and its metabolic products.
LC-IRMSSeparation by LC, wet chemical oxidation to CO₂, and measurement of ¹³CO₂/¹²CO₂ ratio.Analysis of non-volatile derivatives of L-Allose-¹³C and its metabolites in complex mixtures.

High-Resolution Mass Spectrometry for Labeled Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of isotopically labeled metabolites within complex biological samples. acs.org Its capacity to provide high mass accuracy and resolving power allows for the confident determination of elemental compositions and the differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.gov When analyzing extracts from biological systems treated with L-Allose-¹³C, HRMS can distinguish the ¹³C-enriched metabolites from the vast background of endogenous, unlabeled (¹²C) molecules. metabolomicsworkbench.org

The primary advantage of HRMS is its ability to resolve mass spectral peaks that would otherwise overlap in lower-resolution instruments. acs.org For instance, the mass difference between a metabolite containing a single ¹³C atom versus its ¹²C counterpart is approximately 1.00335 Da. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can easily resolve this difference, enabling the construction of a Mass Isotopologue Distribution (MID). The MID provides the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), which is crucial for metabolic flux analysis. nih.govnih.gov

The accurate mass measurements provided by HRMS significantly reduce the number of possible elemental formulas for an unknown peak, facilitating its identification. frontiersin.org In the context of L-Allose-¹³C studies, this allows researchers to identify novel or unexpected metabolites derived from the labeled tracer. metabolomicsworkbench.org

Table 1: Theoretical Masses of L-Allose-¹³C Isotopologues This table illustrates the expected high-resolution monoisotopic masses for various ¹³C isotopologues of L-Allose (C₆H₁₂O₆). The calculations are based on the mass of the most abundant isotopes of each element.

IsotopologueFormulaNumber of ¹³C AtomsTheoretical Monoisotopic Mass (Da)
M+0C₆H₁₂O₆0180.06339
M+1¹³CC₅H₁₂O₆1181.06674
M+2¹³C₂C₄H₁₂O₆2182.07010
M+3¹³C₃C₃H₁₂O₆3183.07345
M+4¹³C₄C₂H₁₂O₆4184.07681
M+5¹³C₅CH₁₂O₆5185.08016
M+6¹³C₆H₁₂O₆6186.08352

Fragmentation Pathway Analysis of L-Allose-¹³C Derivatives

Tandem mass spectrometry (MS/MS or MSⁿ) is used to elicit structural information by inducing fragmentation of a selected precursor ion. nih.gov The analysis of fragmentation patterns is critical for confirming the identity of a metabolite and for determining the specific location of isotopic labels within the molecule. For sugars like L-Allose, which are not readily volatile, derivatization is often performed prior to certain types of mass spectrometric analysis, particularly GC-MS.

Common derivatives for sugars include trimethylsilyl (B98337) (TMS) ethers or aldononitrile acetates. lookchem.com When a derivatized, ¹³C-labeled L-Allose molecule is subjected to fragmentation through techniques like collision-induced dissociation (CID), it breaks apart in a predictable manner. nih.gov The resulting product ions provide a fingerprint that is characteristic of the parent molecule's structure.

By comparing the mass of fragment ions from the labeled (¹³C) and unlabeled (¹²C) L-Allose derivatives, researchers can deduce which carbon atoms are retained in each fragment. A mass shift in a particular fragment ion indicates the presence of one or more ¹³C atoms. mdpi.com This positional isotopic information is highly valuable, as it can distinguish between metabolic pathways that incorporate carbons into different parts of a molecule's backbone. mdpi.com For instance, fragmentation of a hexose (B10828440) TMS derivative can yield ions corresponding to C1-C2, C1-C3, or C1-C4 portions of the sugar, and the mass of these fragments will reveal the labeling state of those specific carbon positions. lookchem.com

Table 2: Hypothetical Fragmentation of a Derivatized L-Allose-¹³C Isomer (M+1) This table shows representative fragment ions for a generic hexose derivative and the expected mass shift if the ¹³C label is located on the first carbon (C1).

Fragment DescriptionCarbon Atoms RetainedUnlabeled Fragment Mass (m/z)¹³C-Labeled Fragment Mass (m/z) (Label at C1)Mass Shift (Da)
C1-C2 FragmentC1, C2147148+1
C3-C6 FragmentC3, C4, C5, C62172170
C1-C4 FragmentC1, C2, C3, C4307308+1
Molecular Ion FragmentC1-C6361362+1

Chromatographic Separations Coupled with Isotopic Detection

To analyze labeled metabolites in complex biological samples, mass spectrometry is almost always coupled with a chromatographic separation technique. researchgate.net This hyphenated approach separates individual compounds from the mixture before they enter the mass spectrometer, reducing ion suppression and allowing for more accurate detection and quantification of low-abundance species. unimi.it The choice between gas and liquid chromatography depends on the physicochemical properties of the analytes of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique for metabolic flux analysis and labeled metabolite profiling. creative-proteomics.com It offers excellent chromatographic resolution for separating structurally similar compounds, such as sugar isomers. nih.gov A key prerequisite for GC-MS analysis of non-volatile compounds like L-Allose is chemical derivatization to increase their volatility and thermal stability. lookchem.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer for ionization, typically by electron impact (EI), and detection. EI ionization creates extensive and reproducible fragmentation patterns, which serve as a chemical fingerprint for compound identification and can be used for positional isotope analysis. mdpi.comnih.gov GC-MS is particularly powerful for quantifying the ¹³C-labeling patterns of central carbon metabolites, providing rich data to resolve fluxes in metabolic networks. creative-proteomics.com

Table 3: Illustrative GC-MS Parameters for Derivatized L-Allose-¹³C Analysis

ParameterDescription
Derivative Trimethylsilyl (TMS)
GC Column DB-5ms or similar non-polar column
Injection Mode Splitless
Oven Program Temperature gradient (e.g., 70°C to 300°C)
Ionization Mode Electron Impact (EI) at 70 eV
MS Acquisition Full Scan (for profiling) or Selected Ion Monitoring (SIM) (for targeted quantification)
Key Diagnostic Ions (m/z) 73 (TMS group), 147, 204, 217, 319 (characteristic sugar fragments)

Applications of L Allose 13c in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Quantification of Metabolic Fluxes in Cellular and Subcellular Systems

Advanced Modeling Techniques for Flux Estimation (e.g., 13C-Metabolic Flux Analysis)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes. researchgate.netcortecnet.com This method involves introducing a 13C-labeled substrate, such as L-Allose-13C, into a biological system and then measuring the distribution of the 13C label in various metabolites. researchgate.net The resulting labeling patterns provide a wealth of information about the flow of carbon through the metabolic network.

The core of 13C-MFA lies in the integration of experimental data with a computational model of the organism's metabolism. sci-hub.se The process typically involves several key steps:

Tracer Selection and Experimental Design: The choice of the 13C-labeled substrate is critical and depends on the specific pathways being investigated. nih.govjove.com For instance, different isotopomers of glucose, such as [1-13C]glucose or [U-13C]glucose, are used to probe different parts of central carbon metabolism. cortecnet.comnih.gov The experimental design also considers factors like the duration of labeling to achieve isotopic steady state. rsc.org

Isotope Labeling Measurements: After culturing cells with the labeled substrate, metabolites are extracted and their isotopic labeling patterns are determined using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Computational Flux Estimation: The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are used as inputs for a computational model. d-nb.info This model mathematically relates the metabolic fluxes to the observed labeling patterns. By fitting the model to the experimental data, it is possible to estimate the intracellular fluxes throughout the metabolic network. sci-hub.se

Advanced modeling techniques have significantly enhanced the capabilities of 13C-MFA. For example, the use of multiple parallel labeling experiments with different tracers can improve the accuracy and resolution of flux estimations. nih.gov Furthermore, sophisticated algorithms and software have been developed to handle the complex calculations and statistical analysis required for flux determination. researchgate.net

The application of 13C-MFA extends across various fields, from understanding the metabolism of microorganisms in biotechnology to studying metabolic dysregulation in diseases like cancer. researchgate.netd-nb.info

Table 1: Key Steps in 13C-Metabolic Flux Analysis

StepDescriptionKey Considerations
Experimental Design Selection of 13C-labeled tracer and culture conditions.Choice of tracer to maximize information about target pathways. Achieving metabolic and isotopic steady state.
Labeling Experiment Culturing cells with the 13C-labeled substrate.Defined medium to control carbon sources. researchgate.net
Metabolite Analysis Extraction and measurement of isotopic labeling in metabolites.Use of sensitive analytical techniques like GC-MS or LC-MS/MS. creative-proteomics.com
Flux Calculation Computational estimation of intracellular fluxes using a metabolic model.Integration of labeling data, extracellular rates, and biomass composition. Statistical analysis of flux estimates. researchgate.netsci-hub.se

Elucidation of Enzyme Reaction Mechanisms Using this compound as a Substrate Probe

The use of isotopically labeled substrates like this compound is a powerful strategy for investigating the detailed mechanisms of enzyme-catalyzed reactions. nih.gov By tracing the fate of the 13C label, researchers can gain insights into the stereochemistry of the reaction, identify key intermediates, and understand the catalytic steps involved.

Kinetic isotope effects (KIEs), which are changes in the reaction rate due to isotopic substitution, provide valuable information about the transition state of a reaction. nih.gov Measuring the KIE with a 13C-labeled substrate can help to determine whether a particular bond-breaking or bond-forming step is rate-limiting. nih.gov

Identification of Rate-Limiting Steps and Branch Points

13C-MFA can be instrumental in pinpointing these critical steps. By quantifying the fluxes through each reaction in a pathway, it becomes possible to identify the reactions with the lowest flux, which are likely to be rate-limiting. fiveable.me This approach moves beyond the traditional concept of a single rate-limiting enzyme to a more nuanced understanding of distributed control within the network. fiveable.me

Furthermore, the analysis of metabolite concentrations in conjunction with flux data can reveal important regulatory branch points in a pathway. karger.com At these points, the metabolic flux is partitioned between two or more downstream pathways. Understanding how these branch points are regulated is essential for a complete picture of cellular metabolism.

Table 2: Research Findings on Rate-Limiting Step Identification

PathwayOrganism/Cell TypeMethodKey Finding
GluconeogenesisRat HepatocytesEnzyme InhibitionPhosphoenolpyruvate carboxykinase was identified as a rate-limiting step. nih.gov
GlycolysisGeneralMetabolic Control AnalysisControl of flux is often distributed among several enzymes, not just one. fiveable.me
Mitochondrial Fatty Acid OxidationHumanGWAS and MetabolomicsCarnitine palmitoyltransferase 1A (CPT1A) is a rate-limiting enzyme linked to cardiometabolic health. karger.com

Stereochemical Course of Enzymatic Reactions

Many enzymatic reactions are stereospecific, meaning they produce or consume a specific stereoisomer of a molecule. Elucidating the stereochemical course of a reaction is fundamental to understanding the enzyme's mechanism and its active site architecture.

Isotopically labeled substrates, including those with 13C, are invaluable tools for these investigations. d-nb.info By using a substrate with a 13C label at a specific position, it is possible to follow the stereochemical fate of that carbon atom throughout the reaction. github.com This can be analyzed using techniques like NMR spectroscopy, which can distinguish between different stereoisomers based on the chemical environment of the 13C nucleus. d-nb.info

For example, in the study of terpene cyclases, 13C-labeled precursors have been used to determine the stereochemistry of complex cyclization cascades. d-nb.info Similarly, investigations into the biosynthesis of various natural products have relied on 13C-labeled substrates to unravel the stereospecific steps of their formation. jhu.edu These studies provide detailed insights into how enzymes achieve their remarkable stereocontrol.

L Allose 13c in Enzymatic Mechanism and Kinetics Studies

Kinetic Isotope Effect (KIE) Studies with L-Allose-13C

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By measuring these subtle changes in reaction rates using substrates like this compound, scientists can deduce information about bond-breaking and bond-forming events in the rate-determining step of an enzymatic reaction. wikipedia.orgnih.gov

Primary and secondary isotope effects are distinguished by the position of the isotopic label relative to the bond being altered in the reaction.

Primary 13C KIEs : A primary kinetic isotope effect is observed when the isotopic substitution is at an atom directly involved in bond cleavage or formation during the rate-limiting step of the reaction. libretexts.org For an enzyme that catalyzes the isomerization of L-allose, such as L-rhamnose isomerase which can convert D-allose to D-allulose, a 13C label at the C1 or C2 position would be expected to show a primary KIE. d-nb.info The magnitude of the 13C KIE, typically a few percent (e.g., 1.02 to 1.05), provides insight into the transition state structure. nih.govprinceton.edu For instance, in a hydride shift mechanism, a large KIE suggests a symmetrical transition state where the C-H bond is significantly weakened. d-nb.infonih.gov

Secondary 13C KIEs : A secondary kinetic isotope effect occurs when the isotope is located at a position not directly involved in bond breaking or formation. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the labeled atom as the reaction proceeds from the ground state to the transition state. For example, a change in the hybridization of a carbon atom from sp3 to sp2 during the reaction can result in a measurable secondary KIE. nih.gov

Below is an illustrative data table of expected KIE values for an enzyme-catalyzed isomerization of this compound, based on principles from similar enzymatic reactions. wisc.edu

Isotopically Labeled Position in L-AlloseType of KIEHypothetical k12/k13 ValueInterpretation
L-Allose-1-13CPrimary1.035Significant C1-H bond cleavage in the rate-determining step, consistent with a hydride shift mechanism.
L-Allose-2-13CPrimary1.040Indicates C-O bond cleavage at C2 is part of the rate-limiting step, suggesting an enediol intermediate.
L-Allose-3-13CSecondary1.015Change in vibrational environment due to rehybridization at adjacent carbons (C2/C4) in the transition state.
L-Allose-4-13CSecondary1.025Suggests a conformational change around C4 is involved in reaching the transition state. wisc.edu

Isotopic labeling with this compound is a critical tool for mapping the high-energy transition state of an enzymatic reaction. nih.gov Because the transition state is fleeting and cannot be observed directly, KIEs serve as an experimental probe into its geometry and bonding. nih.govufl.edu By comparing experimentally measured KIEs with values predicted by computational models for various possible mechanisms (e.g., concerted, stepwise, dissociative), researchers can validate or refute proposed reaction pathways. nih.govufl.edu

For example, in the isomerization of L-allose to L-psicose by L-ribose isomerase, the reaction is thought to proceed through a high-energy cis-enediol intermediate. rcsb.org A large primary 13C KIE at C2 would support a mechanism where the cleavage of the C2-OH bond is rate-limiting. Conversely, a small KIE might suggest that substrate binding or a conformational change, rather than a chemical step, is the slowest part of the reaction. wisc.edu This analysis allows for a detailed reconstruction of the molecular events at the pinnacle of the reaction energy profile. nih.gov

Primary and Secondary Isotope Effects on Reaction Rates

Probing Enzyme Active Site Specificity and Catalytic Mechanisms

This compound can be used as a substrate to investigate how an enzyme's active site recognizes and binds its target, and the subsequent catalytic steps. Techniques like NMR spectroscopy can track the 13C label, providing a clear picture of the substrate's journey within the enzyme. nih.govnih.gov

The specificity of an enzyme is determined by the precise three-dimensional arrangement of amino acid residues in its active site. oup.com Studies using L-allose as a substrate for enzymes like L-ribose isomerase from Cellulomonas parahominis have used X-ray crystallography to reveal the exact interactions. rcsb.org In the complex, the L-allose molecule is coordinated to a metal ion and held in place by hydrogen bonds with specific amino acid residues. rcsb.org

Engineering studies on L-rhamnose isomerase from Thermoanaerobacterium saccharolyticum have shown that mutating a single amino acid (I102) in the active site can alter the enzyme's preference away from L-rhamnose and toward D-allose. nih.gov The I102Q mutant, for example, exhibited a 277% higher catalytic efficiency for D-allose, likely due to the formation of an additional hydrogen bond that stabilizes the enzyme-allose complex. nih.gov Using this compound with NMR could further probe the precise orientation and electronic environment of the sugar within the active sites of both the wild-type and mutant enzymes.

The table below summarizes key residues in the active site of Cellulomonas parahominis L-ribose isomerase and their role in binding L-allose, as determined by structural studies. rcsb.org

Amino Acid ResidueProposed Function in L-Allose Binding/CatalysisInteraction Type
Glu113Acts as an acid/base catalyst in the proton transfer for the isomerization reaction. rcsb.orgCatalytic
Glu204Functions as a second acid/base catalyst, working in concert with Glu113. rcsb.orgCatalytic
Glu211Responsible for recognizing and binding the C4 and C5 hydroxyl groups of the sugar. rcsb.orgSubstrate Recognition
Arg243Contributes to the recognition of substrates with different configurations. rcsb.orgSubstrate Recognition
Metal Ion (e.g., Mn2+)Coordinates with the O1 and O2 hydroxyls of L-allose, stabilizing the substrate and the cis-enediol intermediate. rcsb.orgCoordination/Stabilization

The binding of a substrate to an enzyme's active site is often not a simple "lock-and-key" event but rather an "induced-fit" process, where the initial binding triggers conformational changes in the enzyme. libretexts.orglibretexts.org These structural shifts can be subtle rearrangements of active site loops or large-scale domain movements, which are essential for properly aligning catalytic residues, sequestering the substrate from the solvent, and stabilizing the transition state. nih.govwordpress.comespci.fr

When this compound binds to an enzyme like L-ribose isomerase, the enzyme's structure adapts to snugly fit the substrate. rcsb.orglibretexts.org This induced fit brings catalytic groups, such as Glu113 and Glu204, into the optimal position to facilitate the hydride shift necessary for isomerization. rcsb.org Molecular dynamics simulations, complemented by experimental data from techniques like NMR using 13C-labeled substrates, can map these dynamic changes, revealing how the enzyme harnesses binding energy to lower the activation energy of the reaction. nih.govacs.org Studying these conformational changes is key to understanding not only how enzymes achieve their remarkable catalytic efficiency but also how their activity is regulated.

Computational and Theoretical Investigations Involving L Allose 13c

Quantum Chemical Calculations for Isotopic Effects and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of L-Allose-13C. These methods provide a theoretical framework for interpreting experimental data and predicting molecular behavior with high accuracy.

Density Functional Theory (DFT) for 13C Chemical Shift Predictions

Density Functional Theory (DFT) has become an indispensable tool for predicting the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of carbohydrates, including this compound. chemrxiv.orgmdpi.comrsc.org The accuracy of these predictions is crucial for the correct assignment of complex NMR spectra and for gaining insights into the conformation and electronic structure of the molecule. rsc.orgnsf.gov

The prediction of NMR chemical shifts through computational methods like DFT is a well-established practice that significantly aids in structure elucidation. mdpi.com Different DFT functionals and basis sets are benchmarked to find the most accurate methods for predicting 1H and 13C NMR chemical shifts. mdpi.com For instance, studies have shown that specific functionals, when combined with appropriate solvent models and gauge-referencing schemes, can yield highly accurate chemical shift predictions. mdpi.com The choice of the functional, such as B3LYP or other hybrid functionals, and the basis set, can influence the accuracy of the calculated chemical shifts. missouri.edunih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in these calculations. mdpi.comnih.gov

The conformation of the molecule, including the orientation of hydroxyl groups, significantly impacts the 13C chemical shifts. d-nb.info DFT calculations can model these conformational effects, providing a deeper understanding of the structure-spectra relationship. d-nb.infoosti.gov It has been demonstrated that failing to account for the conformational preferences of side chains can lead to significant deviations between predicted and observed chemical shifts. researchgate.net

Table 1: Comparison of DFT Functionals for 13C Chemical Shift Prediction

DFT FunctionalBasis SetKey Features
WP046-311++G(2d,p)Reported as one of the best performing for 1H chemical shifts, often used in conjunction with PCM solvent model. mdpi.com
ωB97X-Ddef2-SVPIdentified as a top performer for 13C chemical shift predictions, especially when paired with the PCM solvent model. mdpi.com
B3LYP6-311+G(d,p)A widely used hybrid functional for geometry optimization prior to chemical shift calculations. mdpi.commissouri.edu
WC046-311+G(2d,p)Shown to be effective in reducing the overestimation of chemical shifts for certain types of compounds. nih.gov

This table is generated based on findings from various studies and represents a summary of common methodologies.

Calculation of Vibrational Frequencies and Force Fields for Labeled Molecules

The introduction of a 13C isotope into the L-Allose molecule induces subtle but measurable shifts in its vibrational frequencies. nepjol.info Quantum chemical calculations, particularly DFT, can accurately predict these isotopic shifts, aiding in the assignment of complex vibrational spectra obtained from techniques like Infrared (IR) and Raman spectroscopy. missouri.edunepjol.info

The calculation of vibrational frequencies relies on the second derivative of the energy with respect to the nuclear positions. missouri.edu These calculations can be performed for both the unlabeled and the 13C-labeled molecule to predict the isotopic frequency shifts. nepjol.info For example, the stretching vibration of a C=O bond is expected to shift to a lower frequency upon 13C labeling. nepjol.info These theoretical predictions are invaluable for interpreting experimental vibrational spectra and understanding the nature of molecular vibrations.

Force fields, which are sets of parameters describing the potential energy of a system of particles, are essential for molecular mechanics and molecular dynamics simulations. The development of accurate force fields for carbohydrates is an active area of research. researchgate.netmaynoothuniversity.ie Isotopic labeling data can be used to refine and validate these force fields. By comparing the calculated vibrational frequencies from a force field with experimental data for this compound, the parameters can be adjusted to better reproduce the molecule's dynamic behavior.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations offer insights into its conformational dynamics, solvation, and interactions with other molecules. mdpi.comnih.gov

Solvation Dynamics and Conformational Sampling of this compound

The behavior of L-Allose in solution is governed by its interactions with solvent molecules and its own conformational flexibility. MD simulations can model the explicit interactions between this compound and water molecules, revealing details about the hydration shell and hydrogen bonding networks. acs.orgacs.org The choice of a suitable water model and carbohydrate force field is critical for the accuracy of these simulations. researchgate.netacs.org

L-Allose, like other monosaccharides, can adopt various conformations in solution. researchgate.net MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.govlumenlearning.com This information is crucial for understanding its biological activity and for interpreting experimental data from techniques like NMR, which often measure an average over multiple conformations. acs.org The results from MD simulations can be used as input for subsequent quantum chemical calculations to obtain more accurate predictions of spectroscopic properties. acs.org

Ligand-Protein Interactions with this compound Derivatives

L-Allose and its derivatives can interact with various proteins, and understanding these interactions is key to elucidating their biological functions. MD simulations are a valuable tool for studying the binding of this compound derivatives to proteins at an atomic level. nih.gov These simulations can reveal the specific hydrogen bonds, van der Waals interactions, and electrostatic interactions that stabilize the ligand-protein complex.

The use of 13C labeling in conjunction with NMR spectroscopy and MD simulations can provide detailed insights into the structure and dynamics of carbohydrate-protein complexes. acs.org For example, by using uniformly 13C-labeled ligands, it is possible to obtain a detailed picture of the hydrogen-bonding network within the binding site. acs.org MD simulations can complement these experimental findings by providing a dynamic view of the interaction and helping to interpret the NMR data.

Advanced Metabolic Modeling and Network Analysis with 13C Tracing Data

Isotopically labeled compounds like this compound are instrumental in metabolic research. By tracing the path of the 13C atoms through metabolic pathways, researchers can gain a quantitative understanding of cellular metabolism. nih.govrsc.org

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses 13C labeling data to determine the rates (fluxes) of metabolic reactions within a cell. nih.govnsf.gov In a typical 13C-MFA experiment, cells are cultured in a medium containing a 13C-labeled substrate, such as this compound. nih.gov The distribution of the 13C label in various intracellular metabolites is then measured using techniques like mass spectrometry or NMR. nih.gov

This labeling information, along with a stoichiometric model of the metabolic network, is used in computational algorithms to estimate the intracellular fluxes. nih.gov This approach can reveal the activity of different metabolic pathways, identify metabolic bottlenecks, and discover novel metabolic activities. nsf.gov For instance, 13C-MFA has been used to study central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, in various organisms and cell types. nsf.govnih.govelifesciences.org The integration of multiple 13C-tracer datasets into a single comprehensive model can improve the accuracy and resolution of the determined metabolic fluxes. nih.gov

Based on a thorough review of the available scientific literature, there is currently no specific research or data available concerning the use of This compound in the computational and theoretical investigation areas of "Constraint-Based Modeling Approaches in Fluxomics" or "Dynamic Flux Balance Analysis for Non-Steady State Systems."

The provided outline requires detailed research findings and data tables for these specific topics centered on this compound. However, searches for relevant studies have not yielded any results that directly address the use of this specific isotopically labeled compound in these modeling contexts.

While there is extensive research on ¹³C-Metabolic Flux Analysis (¹³C-MFA) using common tracers like ¹³C-glucose and ¹³C-glutamine, and some literature exists on the metabolism of D-allose, this information does not pertain to the specified compound This compound or its application in the requested advanced modeling techniques.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements of the user request.

Emerging Research Directions and Future Perspectives for L Allose 13c Applications

Development of Novel Isotopic Labeling Methodologies for Complex Carbohydrates

The study of complex carbohydrates and their roles in biological systems has been significantly advanced by the use of isotopic labeling. The introduction of stable isotopes like carbon-13 (¹³C) into monosaccharides such as L-Allose allows for the tracing and analysis of these molecules in various biological processes. ckisotopes.com

Recent methodologies have focused on the efficient and scalable synthesis of isotopically labeled carbohydrates. For instance, ¹³C-labeled glucose has been used as a precursor in engineered yeast strains to produce high yields of uniformly or site-selectively ¹³C-labeled high mannose-type oligosaccharides. mdpi.com This approach involves cultivating the yeast in a medium containing the labeled glucose, followed by the extraction and purification of the target oligosaccharides. mdpi.com Techniques like hydrazinolysis, re-N-acetylation with ¹³C-labeled acetic anhydride, and fluorescence labeling are employed to process the extracted glycans for further analysis. mdpi.com

Another approach involves the chemical synthesis of labeled sugars. For example, an improved synthesis for 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc), a key precursor for pseudaminic acids, has been developed using L-fucose as a starting material. rsc.org This method overcomes challenges in previous syntheses by strategically inverting the configurations at specific carbon centers to introduce the desired functional groups. rsc.org Isotopic labeling in such chemical syntheses can be achieved by using labeled starting materials or reagents.

The table below summarizes different isotopic labeling strategies for carbohydrates.

Labeling StrategyDescriptionExample Application
Metabolic Labeling Living organisms are fed with a stable isotope-labeled precursor, which is then incorporated into various metabolites, including complex carbohydrates.Production of ¹³C-labeled high mannose-type oligosaccharides in engineered yeast fed with ¹³C-glucose. mdpi.com
Chemical Synthesis Labeled atoms are introduced into the carbohydrate structure through a series of chemical reactions using labeled starting materials or reagents.Synthesis of labeled L-2,4-Alt-diNAc from labeled L-fucose for pseudaminic acid studies. rsc.org
Enzymatic Synthesis Isotope-labeled monosaccharides are assembled into complex carbohydrates using specific enzymes.In vitro synthesis of specific oligosaccharides using glycosyltransferases and labeled sugar donors.

These methodologies are crucial for producing the necessary tools, like L-Allose-¹³C, to investigate the intricate world of glycobiology.

Integration with Multi-Omics Data for Systems Biology Approaches

The integration of data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, is a cornerstone of systems biology. This holistic approach aims to understand the complex interactions within biological systems. L-Allose-¹³C, as a labeled metabolite, can play a significant role in these multi-omics studies by providing a direct way to trace carbon flux through metabolic pathways. biorxiv.orgresearchgate.net

By combining stable isotope tracing with metabolomics, researchers can track the incorporation of ¹³C from L-Allose into downstream molecules, including cell membrane glycans. biorxiv.orgresearchgate.net This provides direct measurements of nutrient routing and can reveal how metabolic shifts affect the synthesis of complex biomolecules. biorxiv.orgresearchgate.net Such studies have demonstrated that changes in glucose metabolism can remodel cell-membrane glycans, which are crucial for cell signaling, immune recognition, and cell adhesion. nih.gov

Multi-omics approaches have been successfully applied to study complex diseases and the effects of external perturbations on biological systems. embopress.org For instance, integrating genomic, transcriptomic, and metabolomic data has helped identify biomarkers for early insulin (B600854) resistance and has guided interventions for metabolic disorders. nih.gov In the context of the gut microbiome, multi-omics analyses have revealed how non-antibiotic drugs can alter the composition and function of microbial communities. embopress.org

The following table outlines the different omics layers and their potential integration with L-Allose-¹³C tracing.

Omics LayerInformation ProvidedIntegration with L-Allose-¹³C
Genomics The complete set of DNA, providing the blueprint for potential functions.Correlating genetic variations with differences in L-Allose metabolism and its downstream effects.
Transcriptomics The complete set of RNA transcripts, indicating which genes are active.Measuring changes in gene expression of carbohydrate metabolism enzymes in response to L-Allose-¹³C administration.
Proteomics The entire set of proteins, representing the functional machinery of the cell.Quantifying changes in the abundance of proteins involved in glycan biosynthesis following L-Allose-¹³C labeling.
Metabolomics The complete set of small-molecule metabolites, providing a snapshot of cellular activity.Directly tracing the metabolic fate of the ¹³C label from L-Allose through various metabolic pathways. biorxiv.orgresearchgate.net

The integration of L-Allose-¹³C tracing with these multi-omics datasets provides a powerful framework for understanding the systems-level effects of this rare sugar and its metabolites.

Advancements in Analytical Platforms for Labeled Compound Detection

The detection and quantification of isotopically labeled compounds like L-Allose-¹³C rely on sophisticated analytical platforms. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used in this field. researchgate.netunimo.it

Mass spectrometry-based methods, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offer high sensitivity and specificity for identifying and quantifying labeled metabolites. researchgate.netnih.gov Isotope-dilution mass spectrometry (IDMS) is considered a gold standard for accurate quantification, as it uses a stable isotope-labeled internal standard to correct for variations in sample preparation and analysis. ckisotopes.com Recent advancements in LC-MS/MS have enabled the targeted analysis of complex glycan structures and their labeled components. frontiersin.org

NMR spectroscopy is another powerful tool for studying labeled compounds. ¹³C-NMR is particularly valuable for determining the precise location of the ¹³C label within a molecule, providing detailed structural information. unimo.itncsu.edu High-field NMR can be used to analyze the conformation and dynamics of labeled oligosaccharides in solution, offering insights into their interactions with other molecules like proteins. mdpi.com

The table below highlights key analytical platforms and their applications in detecting labeled compounds.

Analytical PlatformPrincipleApplication for L-Allose-¹³C
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their physicochemical properties, followed by detection based on mass-to-charge ratio. researchgate.netQuantification of L-Allose-¹³C and its labeled metabolites in complex biological samples. biorxiv.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points, followed by mass-based detection.Analysis of derivatized L-Allose-¹³C and other small labeled carbohydrates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural and conformational information. unimo.itDetermination of the specific position of the ¹³C label within the L-Allose molecule and analysis of its conformational dynamics. mdpi.comncsu.edu
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) A high-resolution chromatography technique for separating carbohydrates.Separation and detection of L-Allose and its isomers, which can be adapted for labeled compounds.

These advanced analytical platforms are continuously evolving, offering greater sensitivity, resolution, and throughput for the study of isotopically labeled compounds in complex biological systems.

Potential for L-Allose-13C as a Standard in Glycoscience and Metabolomics Research

L-Allose-¹³C holds significant potential to serve as a valuable internal standard in the fields of glycoscience and metabolomics. The use of stable isotope-labeled internal standards is a widely accepted practice for achieving accurate and reproducible quantification in mass spectrometry-based analyses. ckisotopes.com

In metabolomics, where the goal is to comprehensively profile all small-molecule metabolites in a biological system, labeled internal standards are crucial for correcting for matrix effects and variations in instrument response. By spiking a known amount of L-Allose-¹³C into a sample, the endogenous, unlabeled L-Allose and other related sugars can be quantified with high precision.

In glycoscience, which focuses on the study of the structure, biosynthesis, and function of glycans, L-Allose-¹³C can be used to trace the incorporation of this rare sugar into complex glycoconjugates. This can help to elucidate the metabolic pathways involved in the synthesis of L-Allose-containing glycans and to quantify their abundance in different biological contexts.

The properties of L-Allose that make its ¹³C-labeled form a good candidate for a standard are summarized below.

PropertyRelevance as a Standard
Rare Sugar As L-Allose is a rare sugar, its endogenous levels in most biological systems are low or absent, minimizing interference with the labeled standard. researchgate.netebi.ac.uk
Chemical Stability L-Allose is a stable monosaccharide, ensuring its integrity during sample storage and analysis. lookchem.com
Distinct Mass The ¹³C label provides a distinct mass shift, allowing for its clear differentiation from the unlabeled form by mass spectrometry. ckisotopes.com
Metabolic Tracer L-Allose-¹³C can be used to trace metabolic pathways, providing valuable information on carbon flux and glycan biosynthesis. frontiersin.orgnih.gov

The development and commercial availability of highly pure and accurately characterized L-Allose-¹³C will be essential for its widespread adoption as a standard in the research community.

Q & A

Q. How can researchers design collaborative studies using this compound across disciplines (e.g., chemistry, microbiology, bioinformatics)?

  • Methodological Answer : Establish clear milestones and task distribution using tools like Gantt charts. Hold cross-disciplinary workshops to align terminology (e.g., "flux" vs. "kinetics"). Use version-controlled data repositories (e.g., GitHub) for real-time collaboration. Designate a lead author for each section (e.g., chemistry methods, bioinformatics analysis) to ensure coherence. Reference team science frameworks in the "Author Contributions" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.